molecular formula C16H16O3 B1199469 4'-Hydroxy-7-methoxyflavan CAS No. 27348-54-5

4'-Hydroxy-7-methoxyflavan

Cat. No. B1199469
CAS RN: 27348-54-5
M. Wt: 256.3 g/mol
InChI Key: HQIYVJDLRVEGDX-HNNXBMFYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of 4'-Hydroxy-7-methoxyflavan has been achieved through methods that highlight its structural complexity and the intricacy involved in its formation. One such method involves an asymmetric reduction combined with a microwave-assistant aromatic C–O bond formation to construct the benzopyran skeleton, which is crucial for forming the flavan backbone (Xu, Xue, Zhang, & Li, 2009). Another notable synthesis approach employs a BF3.Et2O-catalyzed pyran cyclization in an aprotic polar solvent, leading to a concise synthesis of 4'-Hydroxy-7-methoxyflavan among other flavans (Li et al., 2001).

Molecular Structure Analysis

The molecular structure of 4'-Hydroxy-7-methoxyflavan is fundamental to its properties and reactivity. The presence of the hydroxy and methoxy functional groups significantly influences the compound's chemical behavior and interactions. The detailed structure elucidation often employs techniques such as single-crystal X-ray analysis, which provides insights into the compound's crystallographic dimensions and the spatial arrangement of its atoms (Shoja, 1992).

Chemical Reactions and Properties

The reactivity of 4'-Hydroxy-7-methoxyflavan is marked by its ability to undergo various chemical transformations, which can lead to the formation of different derivatives with varied biological activities. The compound's chemical reactions are often dictated by the functional groups present, facilitating reactions such as O-alkylation and dealkylation, which are critical for modifying its structure and enhancing its activity (Tominaga & Horie, 1993).

Scientific Research Applications

  • Synthesis Techniques and Anticancer Applications :

    • Xu et al. (2009) developed the first enantioselective synthesis of naturally occurring 4′-hydroxy-7-methoxyflavane, highlighting its potential in pharmacological applications (Xu et al., 2009).
    • Pouget et al. (2000) synthesized flavan-4-ols and 4-methoxyflavans as potential anticancer drugs, indicating the relevance of 4'-Hydroxy-7-methoxyflavan in this field (Pouget et al., 2000).
  • Bioactive Properties and Applications :

    • Ghosal et al. (1985) identified various flavans, including 4'-Hydroxy-7-methoxyflavan derivatives, from Zephyranthes flava, suggesting their significance in botanical and medicinal research (Ghosal et al., 1985).
    • De Meyer et al. (1991) reported on the antiviral activities of 4'-Hydroxy-3-methoxyflavones, highlighting the potential therapeutic applications of similar compounds in treating viral infections (De Meyer et al., 1991).
  • Antioxidant and Anti-Inflammatory Effects :

    • Attwood et al. (1984) examined the ultraviolet spectra of various hydroxyflavans, including 4'-Hydroxy-7-methoxyflavan, providing insights into their antioxidant properties (Attwood et al., 1984).
    • Park et al. (2011) isolated flavonoids from silkworm droppings, including a 4'-Hydroxy-7-methoxyflavan derivative, and evaluated their effects on heme oxygenase-1, an enzyme with antioxidant properties (Park et al., 2011).

Safety And Hazards

After handling 4’-Hydroxy-7-methoxyflavan, it’s recommended to wash thoroughly and remove contaminated clothing. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-14-8-4-12-5-9-15(19-16(12)10-14)11-2-6-13(17)7-3-11/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIYVJDLRVEGDX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(O2)C3=CC=C(C=C3)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@H](O2)C3=CC=C(C=C3)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950058
Record name 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-7-methoxyflavan

CAS RN

27348-54-5
Record name 4'Flavanol, 7-methoxy-, (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
NA Al-Mekhlafi, K Shaari, F Abas… - Natural product …, 2013 - journals.sagepub.com
… Only compounds 2, 3, viridiflorol and (-)-4′-hydroxy7-methoxyflavan showed positive enzyme inhibition activity. However, upon repeating the test using a microplate assay, the four …
Number of citations: 13 journals.sagepub.com
Y Li, J Yang, WZ Li, L Hou, J Xue… - Journal of natural products, 2001 - ACS Publications
… (±)-4‘-Hydroxy-7-methoxyflavan (2) was first identified 26 as a chemical component of Stypandra grandis and later characterized as one of the antifeedant compounds in Lycoris raliata. …
Number of citations: 17 pubs.acs.org
TNT Pham, DT Mai, CH Dang, HA Nguyen… - Journal of Technical …, 2016 - jte.edu.vn
… By column chromatography, a new compound named drynaether A (1) and five known compounds including uracil (2), 4’-hydroxy-7-methoxyflavan (3), kaempferol (4), indole-3-…
Number of citations: 0 jte.edu.vn
BS Min, JJ Gao, N Nakamura, YH Kim… - Chemical and …, 2001 - jstage.jst.go.jp
… The known compounds were identified as pratorimine (2),14—17) lycorine (3),6,18) and 4-hydroxy-7-methoxyflavan (4)19) by comparison of the spectral properties with those reported …
Number of citations: 74 www.jstage.jst.go.jp
BQ Tang, SS Huang, YE Liang, JB Sun… - Natural product …, 2017 - Taylor & Francis
Two new flavans, named (2S)-2ʹ, 4ʹ-dihydroxy-7-methoxy-8-methylflavan (1) and (2S)-2ʹ-hydroxy-4ʹ, 7-dimethoxy-8-methylflavan (2) were isolated from the roots of Dianella ensifolia…
Number of citations: 14 www.tandfonline.com
MA Abd El Hafiz, MA Ramadan, ML Jung… - Planta …, 1991 - thieme-connect.com
… compounds could be schematized as follows: 4'-hydroxy-7-methoxyflavan (1)> 6a-hydroxy… By counting the cells for 3 days, 4'-hydroxy-7-methoxyflavan (1) showed a strong cytotoxic …
Number of citations: 43 www.thieme-connect.com
RG Cooke, JG Down - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… The root extracts of Stypandra grandis yielded (-)-4'-hydroxy-7-methoxyflavan and the same mixture of chromones. The synthesis of some model chromones is described. …
Number of citations: 37 www.publish.csiro.au
J Kissling, JR Ioset, A Marston… - … Journal Devoted to …, 2005 - Wiley Online Library
… Three other molecules – the alkaloid hippadine, the glycosylated benzyl alcohol derivative calleryanin and 4′-hydroxy-7-methoxyflavan – were also isolated and characterized for the …
Number of citations: 30 onlinelibrary.wiley.com
NA Al-Mekhlafia, K Shaaria, F Abasa, EJ Jeyaraje… - academia.edu
… Only compounds 2, 3, viridiflorol and (-)-4′-hydroxy7-methoxyflavan showed positive enzyme inhibition activity. However, upon repeating the test using a microplate assay, the four …
Number of citations: 0 www.academia.edu
Z Wu, Y Chen, B Xia, M Wang, YF Dong, X Feng - Lipids, 2009 - Springer
Two novel ceramides, Candidamide A (1) with a phytosphingolipid structure, and Candidamide B (2) with a tertiary amide structure, together with 12 known compounds (3–14) have …
Number of citations: 36 link.springer.com

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